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molecular formula C9H10O B024904 4-Allylphenol CAS No. 501-92-8

4-Allylphenol

Cat. No. B024904
M. Wt: 134.17 g/mol
InChI Key: RGIBXDHONMXTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06043334

Procedure details

Polymerization was carried out in the same manner as in Example 18 except that 4,4'-biphenol and eugenol were replaced by the following bisphenol (BP-16) (21.9 g) ##STR110## and 4-allylphenol (1.6 g), to obtain a polycarbonate comprising the following repeating units and end groups in the following copolymerization ratios wherein bisphenol A, BP-16 and 4-allylphenol structures were present in a molar ratio of 82:15:3. ##STR111##
[Compound]
Name
polycarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bisphenol
Quantity
21.9 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(O)C=C[C:4]([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.C1(OC)C(=CC=C(C=1)CC=C)O>>[CH2:4]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)[CH:3]=[CH2:2]

Inputs

Step One
Name
polycarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=CC=C(C=C1)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Step Four
Name
bisphenol
Quantity
21.9 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Polymerization

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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